molecular formula C8H12N2O2 B2836309 Ethyl 1-cyanopyrrolidine-2-carboxylate CAS No. 1492934-51-6

Ethyl 1-cyanopyrrolidine-2-carboxylate

Cat. No. B2836309
CAS RN: 1492934-51-6
M. Wt: 168.196
InChI Key: BVHFLNCWVOGCNV-UHFFFAOYSA-N
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Description

Ethyl 1-cyanopyrrolidine-2-carboxylate is a chemical compound with the CAS Number: 1492934-51-6 . It has a molecular weight of 168.2 . The physical form of this compound is liquid .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, which Ethyl 1-cyanopyrrolidine-2-carboxylate is a part of, has been a subject of research. For instance, a study reported the synthesis of pyrrolidine derivatives as potential cyclooxygenase-2 (COX-2) inhibitors . The synthesis involved the use of different cyclic or acyclic precursors .


Molecular Structure Analysis

The molecular structure of Ethyl 1-cyanopyrrolidine-2-carboxylate consists of a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members. The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

Pyrrolidine, a component of Ethyl 1-cyanopyrrolidine-2-carboxylate, is known to participate in various reactions. For instance, it has been reported that pyrrolidine can be prepared industrially by the reaction of 1,4-butanediol and ammonia .


Physical And Chemical Properties Analysis

Ethyl 1-cyanopyrrolidine-2-carboxylate is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Organic Synthesis

Ethyl 1-cyanopyrrolidine-2-carboxylate serves as a building block in organic synthesis, illustrating its versatility in the creation of complex molecules. For instance, it has been used in the phosphine-catalyzed [4 + 2] annulation reactions to synthesize highly functionalized tetrahydropyridines. These compounds are formed with complete regioselectivity and excellent yields, showcasing the compound's utility in facilitating specific and efficient chemical transformations (Zhu, Lan, & Kwon, 2003).

Enzyme Activity Analysis

Ethyl 1-cyanopyrrolidine-2-carboxylate has played a crucial role in the analysis of enzyme activities related to ethylene biosynthesis. A comprehensive protocol for analyzing metabolites and enzyme activities of ethylene biosynthesis utilizes this compound among others, providing an updated and integrated approach for studying ethylene's role in plant physiology. The methodologies developed are optimized for efficiency, repeatability, and accuracy, and have been applied to the analysis of apple and tomato fruit, indicating the compound's importance in bioanalytical research (Bulens et al., 2011).

Ethylene Biosynthesis

Research into ethylene, a critical plant hormone involved in various developmental processes and stress responses, has benefited from studies involving Ethyl 1-cyanopyrrolidine-2-carboxylate. The compound has been used to investigate the enzymatic formation of ethylene from its precursor, ACC (1-aminocyclopropane-1-carboxylic acid), in plant tissues. This research has enhanced our understanding of the biochemical pathways leading to ethylene production, providing insights into plant growth, fruit ripening, and response to environmental stress (Hoffman, Yang, & McKeon, 1982).

Safety and Hazards

The safety information for Ethyl 1-cyanopyrrolidine-2-carboxylate indicates that it has several hazard statements including H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for Ethyl 1-cyanopyrrolidine-2-carboxylate were not found in the search results, research on pyrrolidine derivatives is ongoing. For instance, a review highlighted recent advances in the asymmetric synthesis of organocatalysts deriving from or related to proline, a pyrrolidine derivative . This suggests that there is ongoing interest in the development and study of pyrrolidine derivatives, which could include Ethyl 1-cyanopyrrolidine-2-carboxylate.

properties

IUPAC Name

ethyl 1-cyanopyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-5-10(7)6-9/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHFLNCWVOGCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-cyanopyrrolidine-2-carboxylate

CAS RN

1492934-51-6
Record name ethyl 1-cyanopyrrolidine-2-carboxylate
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